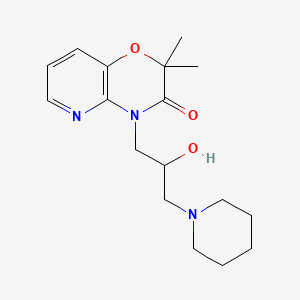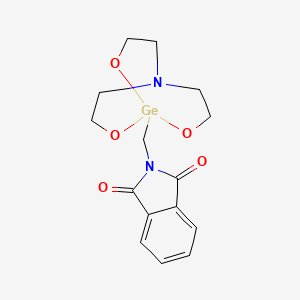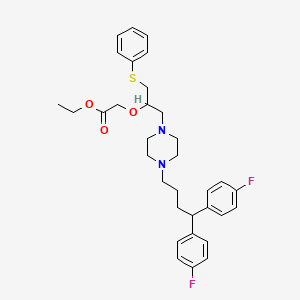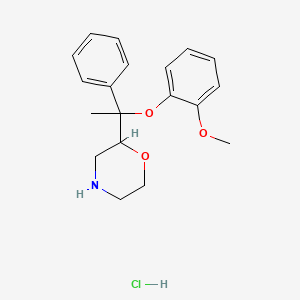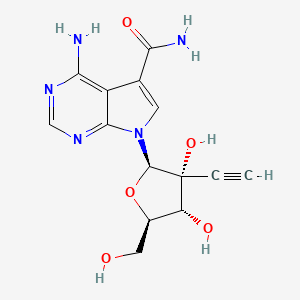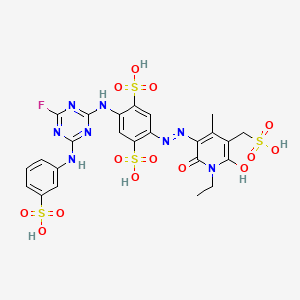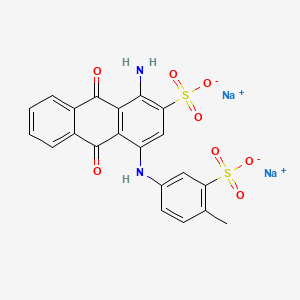
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt is a complex organic compound. It is characterized by its anthracene backbone, sulfonic acid groups, and amino functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions.
Amination: Amino groups are introduced through amination reactions, often using amines and catalysts.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with fewer oxygen functionalities.
Substitution Products: Compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of various dyes.
Analytical Chemistry: Employed in analytical techniques for detecting specific ions or molecules.
Biology
Biological Staining: Utilized in staining biological samples for microscopy.
Biochemical Assays: Acts as a reagent in biochemical assays to detect specific enzymes or proteins.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic applications.
Diagnostic Tools: Used in the development of diagnostic tools for medical imaging.
Industry
Textile Industry: Applied in the dyeing of fabrics.
Chemical Manufacturing: Used as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of this compound involves:
Molecular Targets: Interacting with specific molecular targets such as enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, leading to desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Anthracenesulfonic acid, 2-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-methyl-4-sulfophenyl)amino)-9,10-dioxo-, disodium salt
Uniqueness
- Functional Group Arrangement : The unique arrangement of functional groups in 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt gives it distinct chemical properties.
- Reactivity : Its reactivity profile differs from similar compounds, making it suitable for specific applications.
Propriétés
Numéro CAS |
77847-18-8 |
|---|---|
Formule moléculaire |
C21H14N2Na2O8S2 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
disodium;1-amino-4-(4-methyl-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O8S2.2Na/c1-10-6-7-11(8-15(10)32(26,27)28)23-14-9-16(33(29,30)31)19(22)18-17(14)20(24)12-4-2-3-5-13(12)21(18)25;;/h2-9,23H,22H2,1H3,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
Clé InChI |
AZSFXMVFSHEUTL-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





